4-Chloro-3-isobutoxythiophene-2-carboxylic acid
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Overview
Description
4-Chloro-3-isobutoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, an isobutoxy group, and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isobutoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate reagents. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isobutoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to form the corresponding thiophene derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution of the chloro group can yield various substituted thiophene derivatives.
Scientific Research Applications
4-Chloro-3-isobutoxythiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-isobutoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and isobutoxy groups can influence its binding affinity and selectivity for these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloro and isobutoxy groups, making it less versatile in certain applications.
3-(4-Chloro-benzyloxy)-thiophene-2-carboxylic acid: Contains a benzyloxy group instead of an isobutoxy group, which can affect its chemical reactivity and biological activity.
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid:
Uniqueness
4-Chloro-3-isobutoxythiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the chloro group allows for further functionalization through substitution reactions, while the isobutoxy group can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H11ClO3S |
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Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-chloro-3-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)3-13-7-6(10)4-14-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
ZTFHNCHUEYLJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(SC=C1Cl)C(=O)O |
Origin of Product |
United States |
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